3-formyl-1H-indazole-7-carboxylicacid
Description
3-Formyl-1H-indazole-7-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with a formyl (-CHO) group at position 3 and a carboxylic acid (-COOH) group at position 7. Indazole derivatives are of significant interest in medicinal and synthetic chemistry due to their structural rigidity and diverse biological activities. The formyl group enhances reactivity for further functionalization, making it a valuable intermediate in drug discovery and organic synthesis.
Properties
Molecular Formula |
C9H6N2O3 |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
3-formyl-2H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-4-7-5-2-1-3-6(9(13)14)8(5)11-10-7/h1-4H,(H,10,11)(H,13,14) |
InChI Key |
YADFCYCNTOBCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-1H-indazole-7-carboxylic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Formylation: The formyl group can be introduced using Vilsmeier-Haack reaction, where the indazole is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding halide with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production methods for 3-Formyl-1H-indazole-7-carboxylic acid may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the indazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.
Major Products:
Oxidation: 3-Carboxy-1H-indazole-7-carboxylic acid.
Reduction: 3-Hydroxymethyl-1H-indazole-7-carboxylic acid.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
Scientific Research Applications
3-Formyl-1H-indazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Formyl-1H-indazole-7-carboxylic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indazole ring can interact with biological receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges: Steric hindrance from phenyl groups (e.g., 3-phenyl-indazole) may complicate further functionalization . Limited solubility of formyl-substituted indazoles necessitates optimization of reaction solvents (e.g., DMSO or DMF) .
Biological Activity
3-Formyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields of research.
- Molecular Formula : C9H6N2O3
- Molecular Weight : 178.16 g/mol
- CAS Number : 82404251
Antioxidant Properties
Research indicates that derivatives of indazole compounds, including 3-formyl-1H-indazole-7-carboxylic acid, exhibit significant antioxidant activity. For instance, indazolyl-acyl hydrazones synthesized from similar frameworks demonstrated notable radical scavenging abilities in assays like DPPH and FRAP, with some compounds showing IC50 values as low as 5.72 µM .
Anti-Inflammatory Activity
The compound has been implicated in anti-inflammatory responses. A study involving a library of pyrazolo[1,5-a]quinazoline compounds, which share structural similarities with indazole derivatives, highlighted that certain compounds could inhibit LPS-induced NF-κB/AP-1 reporter activity with IC50 values ranging from 4.8 to 30.1 µM . This suggests a potential for 3-formyl-1H-indazole-7-carboxylic acid to modulate inflammatory pathways.
Anticancer Potential
Indazoles have been explored for their anticancer properties. In studies targeting breast cancer cell lines (MCF-7), certain indazole derivatives exhibited cytotoxic effects, with IC50 values indicating effective inhibition of cell viability . The mechanism often involves the induction of apoptosis through the modulation of key signaling pathways.
The biological activity of 3-formyl-1H-indazole-7-carboxylic acid is hypothesized to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory and cancer pathways.
- Receptor Modulation : Interaction with specific receptors can lead to altered cellular responses, particularly in cancerous cells.
Case Studies
| Study | Findings | IC50 Values |
|---|---|---|
| Study on Indazolyl-Acyl Hydrazones | Demonstrated antioxidant properties | 5.72 µM |
| Anti-inflammatory Compound Screening | Inhibition of NF-κB/AP-1 activity | 4.8 - 30.1 µM |
| Anticancer Activity in MCF-7 Cells | Induction of apoptosis | Varied by derivative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
